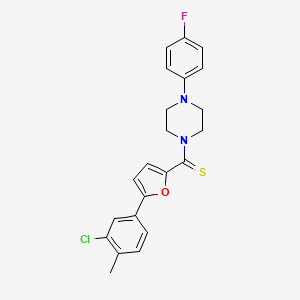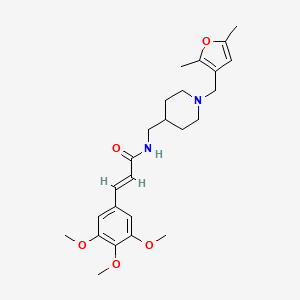![molecular formula C30H40N2O3 B2945676 1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 433965-07-2](/img/structure/B2945676.png)
1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel substance in the field of organic chemistry . It has been found to have antifungal activity . The compound substantially exceeds the degree of antifungal action of known preparation fluconazole (diflazone) against Microsporum canis and of all three strains of mold fungi (Fusarium oxysporum 50575, Aspergillus niger 474, Mucor circinellaides 001959 Z) .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines, leading to the corresponding 1-[4-(1-adamantyl)phenoxy]-3-alkyl (dialkyl)amino-2-propanols . The proposed structures of the synthesized compounds are confirmed by IR and NMR spectroscopy .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines . This leads to the corresponding 1-[4-(1-adamantyl)phenoxy]-3-alkyl (dialkyl)amino-2-propanols .Applications De Recherche Scientifique
Serotonin Antagonist Properties :This compound is an analogue of 5-HT1A serotonin antagonists, showing promise in the field of neuropharmacology. Raghupathi et al. (1991) found that related compounds, such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, bind with high affinity to 5-HT1A sites, indicating potential use in treating neurological disorders (Raghupathi et al., 1991).
Reactivity and Adsorption Behavior :Al-Ghulikah et al. (2021) conducted a study focusing on the reactive properties, adsorption behavior, and stability of compounds similar to the one , such as 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione. This study provides insights into the stability and interaction with biological molecules, which is crucial for pharmaceutical applications (Al-Ghulikah et al., 2021).
Antimicrobial and Anti-inflammatory Activities :Al-Abdullah et al. (2014) explored the antimicrobial and anti-inflammatory activities of compounds containing the 1-adamantyl group. This research highlights the potential of these compounds in developing new antimicrobial and anti-inflammatory drugs (Al-Abdullah et al., 2014).
Synthesis and Evaluation for Pharmaceutical Purposes :Jia et al. (2014) reported on the synthesis and evaluation of a novel class of Hsp90 inhibitors containing a 1-phenylpiperazine scaffold, similar to the compound . This research is significant for the development of new cancer therapeutics (Jia et al., 2014).
Anti-Bone Cancer Activity and Molecular Docking :Lv et al. (2019) synthesized a heterocyclic compound similar to the one and evaluated its in vitro anticancer activities against bone cancer cell lines. This study also utilized molecular docking to understand the compound's interaction with cancer cells, indicating its potential use in cancer research (Lv et al., 2019).
PPARpan Agonist Synthesis :Guo et al. (2006) described an efficient synthesis of a compound structurally similar to the one , showcasing its potential as a PPARpan agonist. This is important in the field of metabolic disorders (Guo et al., 2006).
Potential for Hemostatic Activity :Pulina et al. (2017) synthesized new compounds in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives, which included structural features similar to the compound , and evaluated their hemostatic activity. This suggests its potential application in treating bleeding disorders (Pulina et al., 2017).
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O3/c1-34-28-8-4-26(5-9-28)32-12-10-31(11-13-32)20-27(33)21-35-29-6-2-25(3-7-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h2-9,22-24,27,33H,10-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUECVCSPYSIXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

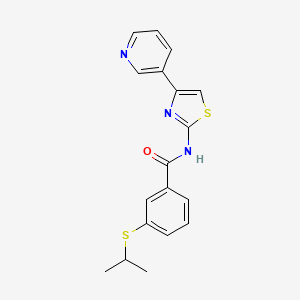
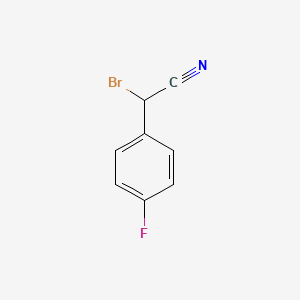
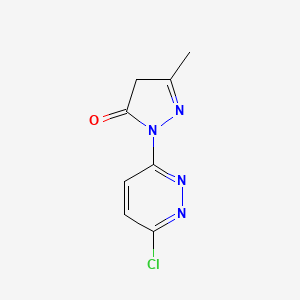

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)
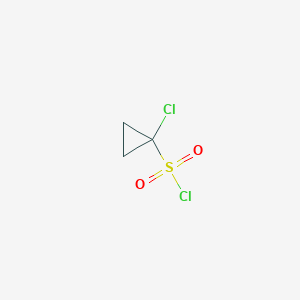
![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)
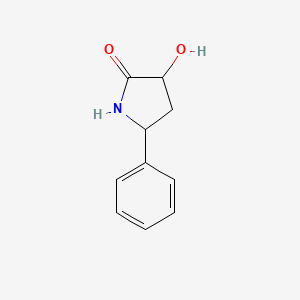
![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

